2-Bromooctanoyl bromide

Organic Synthesis Acylation Alpha-Bromination

2-Bromooctanoyl bromide (CAS 106265-08-1) is an aliphatic acyl bromide with the molecular formula C8H14Br2O and a molecular weight of 286.00 g/mol. The compound is characterized by an eight-carbon chain (octanoyl) with a bromine atom substituted at the alpha (2-) position and an acyl bromide functional group at the terminus, giving it two electrophilic sites for nucleophilic attack.

Molecular Formula C8H14Br2O
Molecular Weight 286 g/mol
CAS No. 106265-08-1
Cat. No. B174669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromooctanoyl bromide
CAS106265-08-1
Synonyms2-bromooctanoyl bromide
Molecular FormulaC8H14Br2O
Molecular Weight286 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)Br)Br
InChIInChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3
InChIKeyQEJYOKHMHBRARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromooctanoyl Bromide (CAS 106265-08-1): An Alpha-Bromo Acyl Bromide Intermediate for Pharmaceutical Synthesis


2-Bromooctanoyl bromide (CAS 106265-08-1) is an aliphatic acyl bromide with the molecular formula C8H14Br2O and a molecular weight of 286.00 g/mol . The compound is characterized by an eight-carbon chain (octanoyl) with a bromine atom substituted at the alpha (2-) position and an acyl bromide functional group at the terminus, giving it two electrophilic sites for nucleophilic attack . It is primarily utilized as a key intermediate in organic synthesis, notably in the pharmaceutical industry for the production of anti-obesity drugs such as Orlistat, and is also recognized as Orlistat Impurity 24 . This compound serves as a versatile building block for the synthesis of esters, amides, and other acyl derivatives .

Why 2-Bromooctanoyl Bromide Cannot Be Readily Substituted by Other Acyl Halides or Octanoyl Derivatives


The substitution of 2-bromooctanoyl bromide with simpler acyl halides or octanoyl chloride is not scientifically valid due to its unique bifunctional reactivity. The presence of both an alpha-bromine atom and an acyl bromide group provides two distinct electrophilic sites, enabling sequential or selective transformations that are impossible with mono-functional analogs like octanoyl chloride . For instance, the alpha-bromine is critical for the specific acylation step in the synthesis of the Orlistat intermediate, as documented in enantioselective process patents [1]. Furthermore, commercially available 2-bromooctanoyl bromide is known to contain variable amounts of impurities (2-4%) that can significantly impact reaction yields and reproducibility in sensitive applications like pharmaceutical synthesis, a variability not accounted for when substituting with other reagents [2]. Therefore, generic substitution risks both synthetic failure and the introduction of uncharacterized impurities.

Quantitative Evidence Guide for Selecting 2-Bromooctanoyl Bromide (106265-08-1)


Bifunctional Electrophilicity vs. Octanoyl Chloride

2-Bromooctanoyl bromide possesses two electrophilic centers: the acyl bromide carbon and the alpha-bromine-substituted carbon. This contrasts with octanoyl chloride, which has only the acyl chloride as an electrophile. The alpha-bromine allows for subsequent nucleophilic substitution or elimination reactions after the initial acylation, a feature absent in the comparator .

Organic Synthesis Acylation Alpha-Bromination

Role as Key Orlistat Intermediate vs. 2-Bromooctanoyl Chloride

In a patented large-scale enantioselective synthesis of the anti-obesity drug Orlistat, 2-bromooctanoyl bromide is specifically employed for the acylation of a key intermediate (compound 9) to yield (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester (11) [1]. While the process mentions the alternative use of the chloride analog (2-bromooctanoyl chloride), the bromide is the specified and documented reagent in the optimized process, suggesting a preference for its reactivity profile in this specific transformation .

Pharmaceutical Synthesis Orlistat Acylation

Commercial Impurity Profile vs. Idealized Pure Compound

Analysis of commercially sourced 2-bromooctanoyl bromide has shown that it is not a single, pure entity but typically contains variable amounts of an impurity (10b), ranging from 2% to 4% [1]. This quantification is critical for procurement, as the presence of this impurity can affect reaction stoichiometry and yield. In contrast, a theoretical 'pure' sample or an alternative reagent would not have this defined impurity profile.

Quality Control Impurity Profiling Process Reproducibility

Potential as a DGAT Inhibitor Prodrug vs. Other Fatty Acid Analogs

While 2-bromooctanoyl bromide itself is an intermediate, its hydrolysis product, 2-bromooctanoate, has demonstrated biological activity. In cultured rat hepatocytes, 2-bromooctanoate inhibited triacylglycerol synthesis with a concomitant accumulation of diacylglycerols [1]. The mechanism is attributed to the inhibition of diacylglycerol acyltransferase (DGAT) after its thioesterification by medium-chain fatty acyl-CoA synthase. The inhibition constant (Ki) for the active thioester, 2-bromooctanoyl-CoA, is 1.5 µM against a comparator enzyme with a Km value, indicating a potent and specific interaction [2].

Metabolic Research DGAT Inhibition Prodrug

Physical Property Comparison with Short-Chain Acyl Bromides

The physical properties of 2-bromooctanoyl bromide differ significantly from shorter-chain analogs like 2-bromobutyryl bromide, which impacts handling and purification. The target compound has a higher boiling point (256°C vs. 142-144°C for 2-bromobutyryl bromide) and a different density (1.55 g/mL vs. ~1.9 g/mL) . This indicates lower volatility and different phase behavior, which are critical parameters for designing safe industrial processes and selecting appropriate purification techniques like distillation.

Physical Chemistry Reagent Handling Process Safety

Validated Application Scenarios for Procuring 2-Bromooctanoyl Bromide (CAS 106265-08-1)


Pharmaceutical Process Development: Manufacturing of Orlistat Intermediates

Procurement of 2-bromooctanoyl bromide is essential for research and development teams working on the synthesis of the anti-obesity drug Orlistat. As documented in a large-scale enantioselective process, this specific acyl bromide is used to acylate a key intermediate, a step that is critical to the overall synthetic route [1]. The use of the exact reagent specified in the literature minimizes process development risks associated with alternative acyl halides. Furthermore, the known impurity profile of commercial samples (2-4% impurity) must be factored into quality control and reaction optimization [2].

Drug Impurity Profiling and Reference Standard Synthesis

2-Bromooctanoyl bromide is a documented impurity in the manufacturing process of Orlistat (Orlistat Impurity 24) [1]. Analytical chemistry and quality control laboratories in the pharmaceutical industry require a characterized sample of this compound to develop and validate HPLC or GC methods for impurity quantification, to serve as a reference standard for batch release, and to conduct forced degradation studies to understand the stability profile of the active pharmaceutical ingredient [2].

Metabolic Disease Research: Synthesis of DGAT Inhibitor Probes

For academic and industrial researchers investigating lipid metabolism, 2-bromooctanoyl bromide is a key starting material for the synthesis of 2-bromooctanoate, a known inhibitor of diacylglycerol acyltransferase (DGAT) [1]. This compound and its CoA thioester are used as pharmacological tools to study triglyceride synthesis pathways in cellular and in vivo models [2]. Procuring the acyl bromide allows for the in-house synthesis of this valuable but not widely available research probe.

Polymer and Materials Chemistry: Synthesis of Functionalized Monomers

Due to its bifunctional reactivity, 2-bromooctanoyl bromide can serve as a monomer or chain-end functionalization reagent in polymer chemistry. The acyl bromide group can initiate polymerization or graft onto polymer backbones, while the alpha-bromine provides a latent site for post-polymerization modification, such as nucleophilic substitution to introduce a variety of functional groups [1]. This capability is valuable for creating specialty polymers with tailored surface properties or for synthesizing complex macromolecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromooctanoyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.